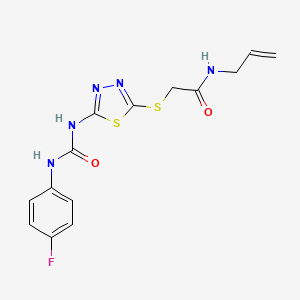amino}-4-phenylbutanoate CAS No. 1803567-49-8](/img/structure/B2434072.png)
Methyl 2-{[(tert-butoxy)carbonyl](2-methoxyethyl)amino}-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate” is a chemical compound with the CAS Number: 1803567-49-8 . It has a molecular weight of 351.44 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.44 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis : Nishimura and Tomioka (2002) demonstrated the use of a chiral amino ether-lithium thiolate complex in asymmetric conjugate addition reactions, achieving high enantioselectivity. This method facilitates the construction of molecules with multiple chiral centers, exemplified by the synthesis of methyl 2-phenylbutanoate with high enantiomeric excess, a compound structurally related to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate (Nishimura & Tomioka, 2002).
Inhibitory Properties in Biochemistry : Silverman, Durkee, and Invergo (1986) synthesized compounds structurally related to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate, demonstrating their potential as competitive inhibitors in biochemical pathways. Their research focused on gamma-aminobutyric acid aminotransferase (GABA-T) inhibition, offering insights into the role of such compounds in neurological processes (Silverman, Durkee, & Invergo, 1986).
Radiochemical Synthesis and Imaging : Matarrese et al. (1997) explored the synthesis of radiolabeled compounds, including precursors structurally similar to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate. Such compounds have potential applications in positron emission tomography (PET) for brain imaging, particularly in studying serotonin uptake sites (Matarrese et al., 1997).
Synthetic Applications in Medicinal Chemistry : Research by Eggen et al. (2000) and others highlights the utility of similar compounds in synthesizing complex molecules with potential therapeutic applications. For example, they demonstrated the synthesis of cryptophycins, which are potent anticancer agents (Eggen et al., 2000).
Biotechnological Production and Green Chemistry : Rohwerder and Müller (2010) discussed the biotechnological routes to produce compounds with structures akin to Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate. These methods focus on sustainable and environmentally friendly approaches to chemical synthesis, highlighting the role of biotechnology in green chemistry (Rohwerder & Müller, 2010).
These studies collectively demonstrate the versatility and significance of Methyl 2-{(tert-butoxy)carbonylamino}-4-phenylbutanoate in scientific research, especially in the areas of asymmetric synthesis, biochemical inhibition, radiolabeling for imaging, complex molecule synthesis for medicinal purposes, and sustainable chemical production.
Propriétés
IUPAC Name |
methyl 2-[2-methoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-19(2,3)25-18(22)20(13-14-23-4)16(17(21)24-5)12-11-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYBSMRFQPHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C(CCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
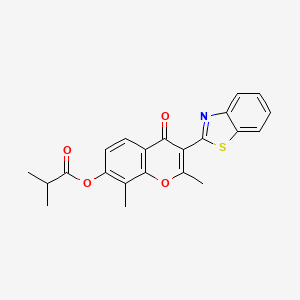
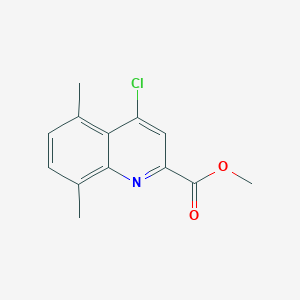

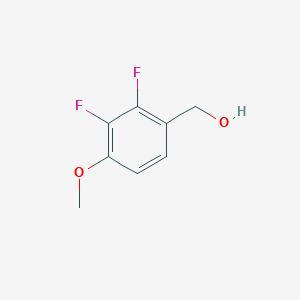

![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)
![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
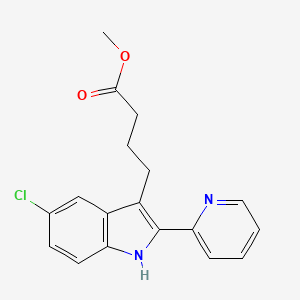
![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)
